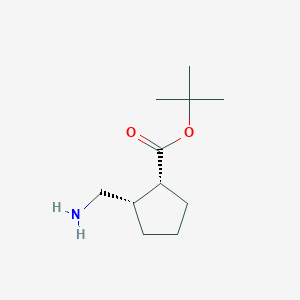

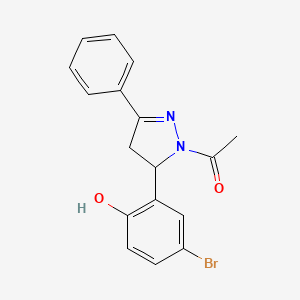

![molecular formula C22H20ClN5O2S B2934220 N-(4-{[(6,7-dimethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)-4-fluorobenzamide CAS No. 1251707-14-8](/img/structure/B2934220.png)

N-(4-{[(6,7-dimethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)-4-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a quinoxaline derivative . Quinoxaline derivatives are known for their diverse pharmacological activities such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory . The importance of quinoxaline derivatives comes from its nitrogen contents (heterocyclic compounds) .

Applications De Recherche Scientifique

Tumor Proliferation Assessment

N-(4-{[(6,7-dimethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)-4-fluorobenzamide has been studied in the context of assessing cellular proliferation in tumors. For instance, Dehdashti et al. (2013) explored the use of a marker related to this compound, 18F-ISO-1, in evaluating tumor proliferation by PET in patients with various malignant neoplasms. They found significant correlations between tumor uptake of 18F-ISO-1 and proliferation markers like Ki-67, suggesting its potential in tumor proliferation assessment (Dehdashti et al., 2013).

Sigma-2 Receptor Imaging

This compound has also been linked to the imaging of sigma-2 receptor status in solid tumors. A study by Tu et al. (2007) synthesized and evaluated a series of fluorine-containing benzamide analogs, including a compound structurally similar to N-(4-{[(6,7-dimethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)-4-fluorobenzamide. These compounds demonstrated high tumor uptake and potential for imaging the sigma-2 receptor status of solid tumors (Tu et al., 2007).

Synthesis and Scale-Up

From a chemical synthesis perspective, Yoshida et al. (2014) developed a practical and scalable synthetic route for a molecule structurally related to this compound, which is a potent If current channel inhibitor. This development could be relevant for large-scale production and pharmaceutical applications (Yoshida et al., 2014).

Metabolite Identification

In the field of drug metabolism, Umehara et al. (2009) identified human metabolites of a structurally similar compound, YM758, which is an If channel inhibitor. This study provided insights into the renal and hepatic excretion of these metabolites, which is crucial for understanding the drug's pharmacokinetics (Umehara et al., 2009).

Sigma-2 Receptor Probing

Another application involves the use of benzamide analogues as probes for sigma-2 receptors. Xu et al. (2005) developed radiolabeled benzamide analogues, similar in structure to the compound , for studying sigma-2 receptors in vitro. These probes could be valuable for researching the role of sigma-2 receptors in cancer and neurodegenerative diseases (Xu et al., 2005).

Antimicrobial Applications

The compound has also been explored for its antimicrobial properties. Desai et al. (2013) synthesized derivatives with a fluorine atom in the benzoyl group, exhibiting significant antimicrobial activity against various bacterial and fungal strains. This suggests potential uses in treating microbial infections (Desai et al., 2013).

Mécanisme D'action

This compound is known to inhibit nonsense-mediated mRNA decay (NMD) in a dose-dependent manner and enhances the stability of premature termination codon (PTC) mutated p53 mRNA . It does not affect the stability of wild-type p53 . It is shown to dock reversibly within a SMG7 pocket and disrupt SMG7-UPF1 interaction and prevent their complex formation .

Safety and Hazards

Propriétés

IUPAC Name |

2-[8-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,5-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN5O2S/c1-14-3-4-15(2)18(11-14)25-19(29)12-28-22(30)27-10-9-24-21(20(27)26-28)31-13-16-5-7-17(23)8-6-16/h3-11H,12-13H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOINRLDSRJYPAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-{[(6,7-dimethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)-4-fluorobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

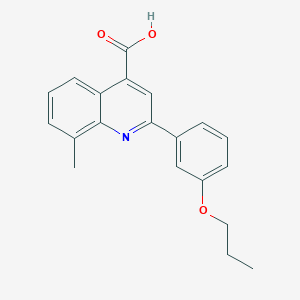

![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2934137.png)

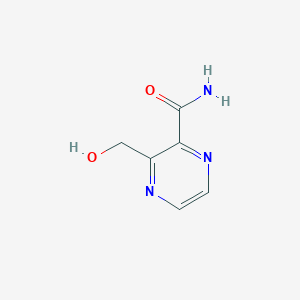

![[4-(Phenylcarbamoyl)phenyl]methyl 2-(4-formyl-2-methoxyphenoxy)acetate](/img/structure/B2934148.png)

![Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B2934152.png)

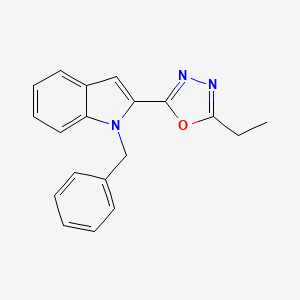

![6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2934156.png)

![5-[(4-methylphenoxy)methyl]-N-phenylfuran-2-carboxamide](/img/structure/B2934157.png)

![2-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2934158.png)